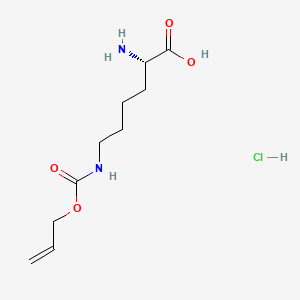
Méthazolamide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methazolamide-d6 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. Methazolamide is primarily used to treat elevated intraocular pressure in conditions such as chronic open-angle glaucoma and acute angle-closure glaucoma . The deuterated form, methazolamide-d6, is often used as an internal standard in mass spectrometry for the quantification of methazolamide .
Applications De Recherche Scientifique
Amélioration du comportement neurologique
Il a été démontré que la méthazolamide améliore le comportement neurologique en inhibant l'apoptose neuronale chez les souris atteintes d'hémorragie sous-arachnoïdienne . L'étude a démontré que la méthazolamide accélère la récupération des dommages neurologiques, soulage efficacement l'œdème cérébral et améliore la fonction cognitive chez les souris atteintes de SAH .
Neuroprotection
La méthazolamide offre une neuroprotection dans les neurones corticaux primaires (PCN) traités au sang ou à l'hémoglobine et restaure partiellement la morphologie neuronale normale . Cela suggère que la méthazolamide pourrait être utilisée pour protéger les neurones des dommages dans certaines conditions .
Inhibition de la production de ROS
La méthazolamide inhibe efficacement la production de ROS (espèces réactives de l'oxygène) dans les PCN induite par l'exposition au sang ou l'insulte à l'hémoglobine . Cela pourrait potentiellement être utile dans des conditions où la production de ROS est nocive .
Réduction de l'expression de l'AQP5
Il a été constaté que la méthazolamide réduit l'expression de l'AQP5 (aquaporine 5), une protéine de canal d'eau, dans différentes conditions . Cela pourrait potentiellement être utile dans des conditions où l'expression de l'AQP5 est nocive .
Migration des cellules immunitaires
La méthazolamide semble réduire la migration des cellules immunitaires . Cela pourrait potentiellement être utile dans des conditions où la migration des cellules immunitaires est nocive
Analyse Biochimique
Biochemical Properties
Methazolamide-d6, like Methazolamide, interacts with the enzyme carbonic anhydrase, inhibiting its activity . This interaction reduces the formation of bicarbonate ions, subsequently reducing sodium and fluid transport . This leads to a decrease in the production of aqueous humor, which helps lower intraocular pressure .
Cellular Effects
Methazolamide-d6 impacts various types of cells and cellular processes. It reduces elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to beta-blockers . It also has a weak and transient diuretic effect, resulting in an increase in urinary volume, with excretion of sodium, potassium, and chloride .
Molecular Mechanism
The molecular mechanism of Methazolamide-d6 involves its potent inhibition of carbonic anhydrase . This inhibition slows the formation of bicarbonate ions, leading to a reduction in sodium and fluid transport . This process decreases the secretion of aqueous humor and reduces intraocular pressure .
Dosage Effects in Animal Models
In animal models, Methazolamide has been used in the acute and long-term management of both primary and secondary glaucoma in dogs . The dosage and frequency of administration are adjusted based on the animal’s response and requirements
Metabolic Pathways
Methazolamide-d6 is involved in the carbonic anhydrase metabolic pathway . It inhibits the enzyme carbonic anhydrase, which is necessary for the production of aqueous humor . This inhibition leads to a decrease in the production of aqueous humor and a reduction in intraocular pressure .
Transport and Distribution
Methazolamide is distributed throughout the body, including the plasma, cerebrospinal fluid, aqueous humor of the eye, red blood cells, bile, and extracellular fluid . It is reasonable to assume that Methazolamide-d6 would have a similar distribution profile.
Subcellular Localization
Given its role as a carbonic anhydrase inhibitor, it is likely to be found wherever this enzyme is present, such as in the cytoplasm of cells .
Méthodes De Préparation
The preparation of methazolamide involves several steps, starting with 5-amino-2-mercapto-1,3,4-thiadiazole as the raw material. The synthetic route includes condensation, acetylation, methylation, oxidation, and amination reactions . The process can be summarized as follows:
Condensation: 5-amino-2-mercapto-1,3,4-thiadiazole undergoes condensation to form an intermediate.
Acetylation: The intermediate is acetylated to form 5-acetamido-2-mercapto-1,3,4-thiadiazole.
Methylation: Methylation of the acetylated intermediate produces N-(4-methyl-2-sulfamoyl-1,3,4-thiadiazolin-5-ylidene)acetamide.
Oxidation and Amination: The final steps involve oxidation and amination to yield methazolamide.
Analyse Des Réactions Chimiques
Methazolamide-d6, like its non-deuterated counterpart, undergoes various chemical reactions:
Oxidation: Methazolamide can be oxidized under specific conditions to form sulfonamide derivatives. 2
Propriétés
Numéro CAS |
1795142-30-1 |
|---|---|
Formule moléculaire |
C5H8N4O3S2 |
Poids moléculaire |
242.301 |
Nom IUPAC |
2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |
Clé InChI |
FLOSMHQXBMRNHR-WFGJKAKNSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Synonymes |
N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6; L 584601-d6; N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6; Methenamide-d6; Neptazane-d6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



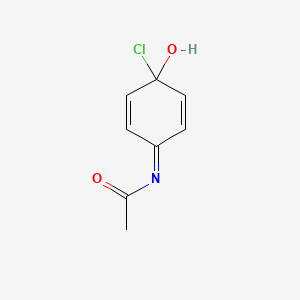
![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)

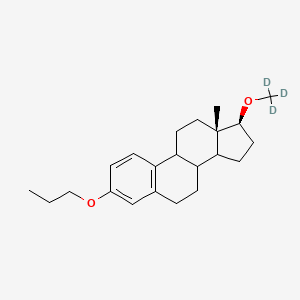
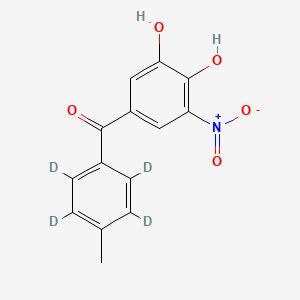
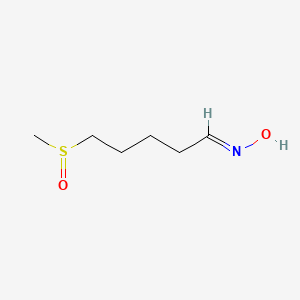
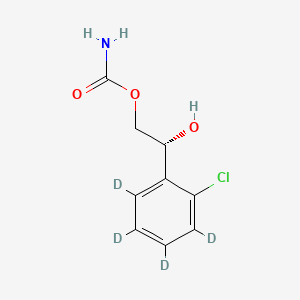
![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)
